molecular formula C22H25N3O3 B2619786 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797257-84-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2619786
CAS No.: 1797257-84-1
M. Wt: 379.46
InChI Key: YBWNWQQGCPBKAK-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzo[d]oxazole intermediate. Finally, the phenoxypropanamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The phenoxypropanamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]oxazole ring provides unique electronic and steric characteristics, while the piperidine ring enhances its solubility and bioavailability .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16(27-18-7-3-2-4-8-18)21(26)23-15-17-11-13-25(14-12-17)22-24-19-9-5-6-10-20(19)28-22/h2-10,16-17H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWNWQQGCPBKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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